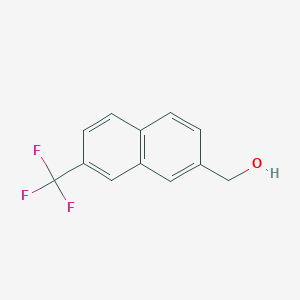![molecular formula C13H26N2O B11883218 [1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol CAS No. 1158734-79-2](/img/structure/B11883218.png)
[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This specific compound features a cyclohexylmethyl group attached to the nitrogen atom at the first position and a hydroxymethyl group at the sixth position of the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of diamines with dihalides under basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via nucleophilic substitution reactions. For example, the diazepane can be reacted with cyclohexylmethyl halides in the presence of a base.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the sixth position. This can be achieved through the reaction of the diazepane with formaldehyde under reductive amination conditions.
Industrial Production Methods: Industrial production methods for (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The diazepane ring can undergo substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl halides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated diazepane derivatives.
Scientific Research Applications
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxymethyl group and the diazepane ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The cyclohexylmethyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparison with Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
(1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)ethanol: A similar compound with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (1-(Cyclohexylmethyl)-1,4-diazepan-6-yl)methanol is unique due to the presence of both the cyclohexylmethyl group and the hydroxymethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1158734-79-2 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
[1-(cyclohexylmethyl)-1,4-diazepan-6-yl]methanol |
InChI |
InChI=1S/C13H26N2O/c16-11-13-8-14-6-7-15(10-13)9-12-4-2-1-3-5-12/h12-14,16H,1-11H2 |
InChI Key |
ZGTHRRQPCKNVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCNCC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


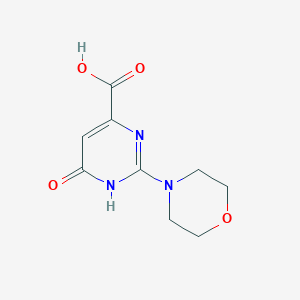
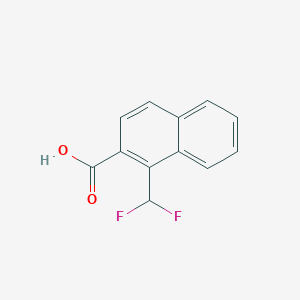

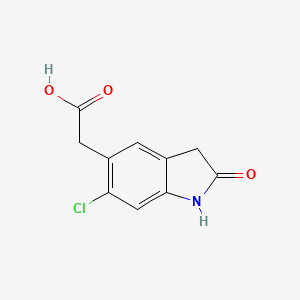

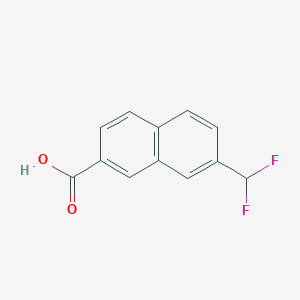


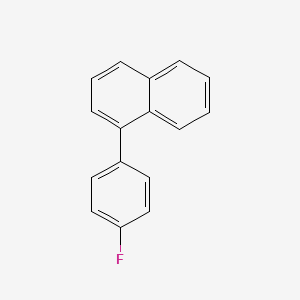
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)


